Omeprazole sulfone N-oxide-13C,d3
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Overview
Description
Omeprazole sulfone N-oxide-13C,d3 is a labeled analogue of Omeprazole sulfone N-oxide, which is a metabolite of Omeprazole. Omeprazole is a proton pump inhibitor used in the treatment of dyspepsia and other gastric acid-related disorders . The compound is labeled with stable isotopes of carbon-13 and deuterium, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole sulfone N-oxide-13C,d3 involves the incorporation of stable isotopes into the molecular structure of Omeprazole sulfone N-oxide. This process typically includes the use of deuterated reagents and carbon-13 labeled precursors . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the successful incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to verify the isotopic labeling and purity .
Chemical Reactions Analysis
Types of Reactions: Omeprazole sulfone N-oxide-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield the corresponding alcohols .
Scientific Research Applications
Omeprazole sulfone N-oxide-13C,d3 has a wide range of scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process . In biology and medicine, it helps study metabolic pathways and pharmacokinetics due to its stable isotopic labeling . The compound is also valuable in environmental research for detecting pollutants and studying their behavior in different ecosystems .
Mechanism of Action
The mechanism of action of Omeprazole sulfone N-oxide-13C,d3 is similar to that of Omeprazole. It inhibits the proton pump in the stomach lining, reducing gastric acid secretion . The stable isotopes do not alter the compound’s mechanism but allow for more precise tracking and analysis in various studies .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H19N3O5S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)/i3+1D3 |
InChI Key |
ZBGMHRIYIGAEGJ-LBDFIVMYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=[N+](C=C(C(=C3C)OC)C)[O-] |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] |
Origin of Product |
United States |
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